2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
The compound is a benzodiazole derivative with a piperazine ring attached. Benzodiazoles are heterocyclic aromatic organic compounds and piperazine is a cyclic organic compound. Both of these structures are common in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely feature the characteristic benzodiazole and piperazine rings, with the butane-1-sulfonyl group attached to the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzodiazoles and piperazines can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
Piperazine derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets, including various receptors and enzymes .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through various mechanisms, such as receptor binding or enzyme inhibition . The sulfonyl group in the compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Given the structural features of the compound, it might influence pathways related to the targets of piperazine derivatives .
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and widely distributed in the body . The sulfonyl group might influence the compound’s metabolic stability and bioavailability.
Result of Action
Based on the known effects of piperazine derivatives, it might influence cellular signaling, enzyme activity, or receptor function .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-butylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-2-3-12-23(21,22)20-10-8-19(9-11-20)13-16-17-14-6-4-5-7-15(14)18-16/h4-7H,2-3,8-13H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBBRGFQLLXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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